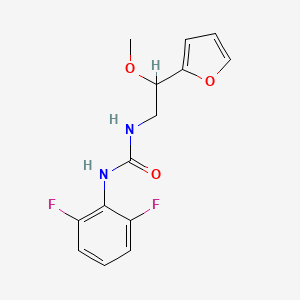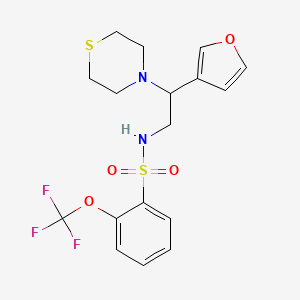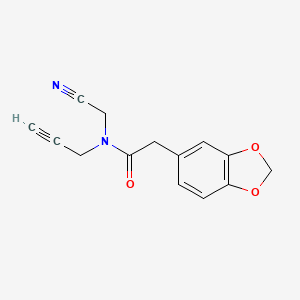
4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a solid substance with the empirical formula C20H21NO5 and a molecular weight of 355.38 .
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques. For example, the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid has a SMILES string representation of COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a solid substance . Another related compound, N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid, is also a solid and has a melting point of 172.0 to 176.0 °C .Applications De Recherche Scientifique
Protective Group in Chemical Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is part of the chemical structure of the compound , is widely utilized for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This enables the Fmoc group to be conveniently removed without affecting other sensitive groups within the molecule, thus facilitating complex organic syntheses, particularly in the synthesis of peptides and oligonucleotides (C. Gioeli & J. Chattopadhyaya, 1982).
Photolabile Protecting Groups
New photolabile protecting groups based on modifications of this compound showcase improved properties over traditional ones, such as greater efficiency and sensitivity to multiphoton-induced photolysis. This makes them particularly useful for biological applications where light-sensitive activation or deactivation of molecules is required (O. Fedoryak & T. M. Dore, 2002).
Solid-Phase Synthesis Applications
The utility of this compound extends into solid-phase synthesis, where it aids in the creation of complex molecules such as N-alkylhydroxamic acids. The compound's functional groups are pivotal in attaching and releasing active molecules from solid supports, thus simplifying the synthesis and purification of target molecules (Sarah L. Mellor & W. Chan, 1997).
Fluorophore Synthesis and Studies
Research into new fluorophores involving this compound has led to the synthesis of molecules with novel fluorescence properties. These synthesized fluorophores are used in studying biological processes and as markers for various biochemical assays. Their unique fluorescence characteristics enable more accurate and sensitive detection of biological and chemical phenomena (Shipra Singh & Ramendra K. Singh, 2007).
Novel Material Synthesis
The compound's framework is also explored in the synthesis of new materials, including polymers and organic light-emitting diodes (OLEDs). These materials exhibit unique properties such as high thermal stability, solubility in common solvents, and excellent film-forming capabilities, making them suitable for advanced electronic and photonic applications (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-22(2)13-23(11-19(28-22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUFAWZFFSYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736142.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736143.png)

![2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2736145.png)

![Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2736147.png)
![methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2736148.png)


![2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736152.png)



![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2736159.png)
